molecular formula C9H7F2N3O B1467214 [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-63-0

[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467214
CAS No.: 1096130-63-0
M. Wt: 211.17 g/mol
InChI Key: HKWMLFMMEVWDMZ-UHFFFAOYSA-N
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Description

[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

[1-(3,4-difluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWMLFMMEVWDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 3,4-difluoroaniline with propargyl alcohol in the presence of a copper catalyst to form the corresponding triazole. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, each with distinct chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its triazole ring is a common feature in many antifungal and antibacterial agents, making it a candidate for drug development .

Industry: In the industrial sector, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and selectivity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of the difluorophenyl group and triazole ring, which imparts unique chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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